Vitispirane

Vue d'ensemble

Description

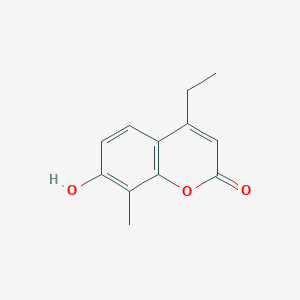

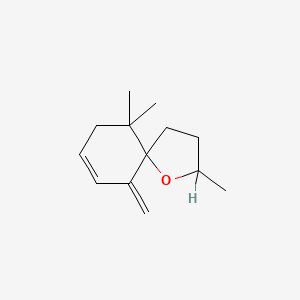

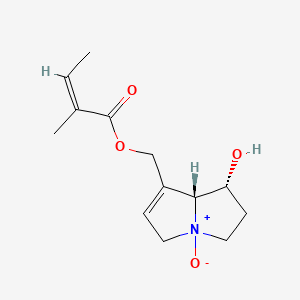

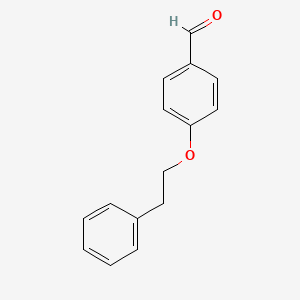

Vitispirane is a spirocyclic terpenoid . It has a molecular formula of C13H20O and a molecular weight of 192.2973 . It is also known by other names such as 2,10,10-trimethyl-6-methylidene-1-oxaspiro [4.5]dec-7-ene .

Synthesis Analysis

The synthesis of Vitispirane involves enzymatic allylic oxidations . This process is operationally simple and allows the conversion of various unsaturated spirocyclic terpenoids . The oxidations follow a radical mechanism and the regioselectivity of the reaction is mainly determined by bond-dissociation energies of the available allylic CH-bonds and steric accessibility of the oxidation site .Molecular Structure Analysis

The molecular structure of Vitispirane is available as a 2D Mol file . The IUPAC Standard InChIKey for Vitispirane is DUPDJVDPPBFBPL-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving Vitispirane are complex and are influenced by factors such as storage temperature . Higher temperatures are known to accelerate chemical reactions and lead to faster wine development in the bottle .Physical And Chemical Properties Analysis

Vitispirane has an average mass of 192.297 Da and a monoisotopic mass of 192.151413 Da . It has a molecular formula of C13H20O . More detailed physical and chemical properties such as heat capacity, Gibbs free energy of formation, enthalpy of formation, fusion, and vaporization can be found on Cheméo .Applications De Recherche Scientifique

Wine Quality Assessment and Composition Analysis

Vitispirane, a compound found in various wines, has been the subject of numerous studies analyzing its role and concentration in different wine varieties. Research by (Eggers et al., 2006) developed a stable isotope dilution assay for vitispirane in wine, enabling accurate and sensitive quantification in various wine types like Riesling, Chardonnay, and Cabernet Sauvignon. This method helps in quality assessment and understanding the flavor profile of wines.

Understanding Wine Aging Process

The study of vitispirane has also contributed to a deeper understanding of the wine aging process. (Winterhalter et al., 1990) explored the precursors of vitispirane in Riesling wine and their transformation over time. This research provides insights into how wine flavors evolve with aging, which is crucial for winemakers to optimize aging processes.

Chemical Synthesis and Organic Chemistry

In the realm of organic chemistry, vitispirane has been a target molecule for synthesis studies. (Nilsson et al., 1996) described the total synthesis of vitispirane, showcasing techniques like palladium(II)-catalyzed oxaspirocyclization. Such studies are significant for understanding complex chemical reactions and synthesizing aroma compounds.

Grape Development and Wine Characteristics

Research by (Strauss et al., 1987) investigated the relationship between grape maturity and the concentrations of vitispirane in Riesling grapes. This study implies that grape maturity can influence the bottle aging potential of wines, which is valuable for vineyard management and wine production.

Food Chemistry and Aroma Studies

Vitispirane has also been identified as a significant constituent in other food products like vanilla. (Schulte‐Elte et al., 1978) explored its role in vanilla aroma, highlighting the importance of vitispirane in the food industry, particularly in flavor and aroma research.

Agricultural Practices and Wine Flavor Development

The impact of agricultural practices like sunlight exposure and leaf removal on vitispirane concentration in grapes has been studied by (Kwasniewski et al., 2010). Their findings suggest that specific vineyard practices can significantly influence the flavor profile of the resulting wines, particularly in Riesling grapes.

Orientations Futures

Research on Vitispirane is ongoing, with studies investigating the transcriptional and posttranscriptional regulation of the ABA and synthetic auxin 1-naphthaleneacetic acid (NAA) on norisoprenoid production . This research could provide insights into the most complete grapevine carotenoid pathway representation and represents an important reference study for further characterisation of carotenoid biosynthesis and catabolism in grapevine .

Propriétés

IUPAC Name |

2,6,6-trimethyl-10-methylidene-1-oxaspiro[4.5]dec-8-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h5-6,11H,1,7-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPDJVDPPBFBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(O1)C(=C)C=CCC2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80867153 | |

| Record name | Vitispirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

258.00 to 259.00 °C. @ 760.00 mm Hg | |

| Record name | Vitispirane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Vitispirane | |

CAS RN |

65416-59-3 | |

| Record name | Vitispirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65416-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitispirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065416593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitispirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vitispirane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

49.00 °C. @ 760.00 mm Hg | |

| Record name | Vitispirane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Dimethylamino)styryl]pyridine](/img/structure/B1609400.png)

![4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde](/img/structure/B1609403.png)

![1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol](/img/structure/B1609409.png)

![4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid](/img/structure/B1609411.png)

![1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene](/img/structure/B1609418.png)